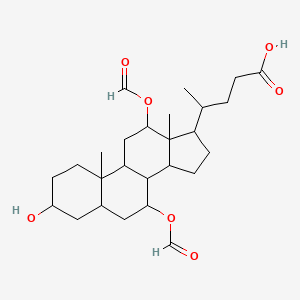

(3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic acid

CAS No.:

Cat. No.: VC16475651

Molecular Formula: C26H40O7

Molecular Weight: 464.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H40O7 |

|---|---|

| Molecular Weight | 464.6 g/mol |

| IUPAC Name | 4-(7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |

| Standard InChI | InChI=1S/C26H40O7/c1-15(4-7-23(30)31)18-5-6-19-24-20(12-22(33-14-28)26(18,19)3)25(2)9-8-17(29)10-16(25)11-21(24)32-13-27/h13-22,24,29H,4-12H2,1-3H3,(H,30,31) |

| Standard InChI Key | DAKGJCRYZHTYJF-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OC=O)OC=O)C |

Introduction

Structural Characteristics and Molecular Properties

Core Skeleton and Functional Groups

The compound belongs to the cholanic acid family, a subclass of bile acids with a steroidal tetracyclic backbone. Key modifications include:

-

3α-Hydroxyl group: Positioned on the A-ring, this group enhances hydrogen-bonding capacity, influencing solubility and receptor interactions.

-

7α- and 12α-Formyloxy groups: These ester functionalities introduce steric bulk and electronic effects, potentially altering metabolic stability compared to natural bile acids .

-

24-Carboxylic acid: A distinguishing feature from primary bile acids like cholic acid, this group confers anionic character at physiological pH, impacting solubility and protein binding .

The rigidity of the all-trans fused ring system (5β,7α,12α configurations) ensures a preorganized scaffold for supramolecular applications, as demonstrated in anion receptor design .

Table 1: Molecular Properties of (3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic Acid

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 464.592 g/mol |

| Exact Mass | 464.277 Da |

| Density | 1.21 g/cm³ |

| Polar Surface Area | 110.13 Ų |

| LogP | 5.08 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 7 |

Data derived from spectral and computational analyses .

Synthesis and Modification Strategies

Click Chemistry for Dimerization

A pivotal synthesis route involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging "click chemistry" to generate dimers and oligomers. Starting from 3α-azidoacetoxy-7α,12α-diformyloxy-5β-cholan-24-oate, reaction with propargyl esters yields 1,2,3-triazole-linked derivatives. This method achieves high regioselectivity and modularity, enabling precise control over molecular architecture .

Key Steps:

-

Azide Introduction: Substitution at C-3 with an azidoacetoxy group.

-

Alkyne Functionalization: Propargyl ester conjugation at C-24.

-

Cycloaddition: Cu(I)-mediated coupling to form triazole bridges.

The products exhibit enhanced rigidity and potential for host-guest chemistry, as confirmed by NMR, NMR, and FT-IR spectroscopy .

Triamino-Analogue Synthesis

Reductive amination of methyl allocholate derivatives yields a triamino-analogue with axial amino groups at C-3, C-7, and C-12. This scaffold serves as a precursor for anion receptors, demonstrating the compound’s versatility in supramolecular chemistry .

Physicochemical and Pharmacokinetic Profiling

Metabolic Stability

Formyloxy groups at C-7 and C-12 may resist hepatic amidation and bacterial dehydroxylation, prolonging half-life compared to cholic acid. In vitro studies predict susceptibility to esterase-mediated hydrolysis, releasing formic acid and 3α,7α,12α-trihydroxycholanic acid .

Comparative Analysis with Related Bile Acids

Table 2: Structural and Functional Comparison with Natural Bile Acids

| Compound | Functional Groups | Key Properties |

|---|---|---|

| Cholic Acid | 3α-OH, 7α-OH, 12α-OH | Emulsification, FXR activation |

| Deoxycholic Acid | 3α-OH, 12α-OH | Hydrophobicity, apoptosis induction |

| Target Compound | 3α-OH, 7α-OCHO, 12α-OCHO, 24-COOH | Enhanced metabolic stability, supramolecular applications |

Applications in Supramolecular Chemistry

Anion Receptor Design

The triamino-analogue’s preorganized scaffold binds tetrahedral oxyanions (e.g., sulfate) via hydrogen bonding and electrostatic interactions. Structural studies reveal anion encapsulation within the steroidal cavity, with binding constants () exceeding .

Drug Delivery Systems

Self-assembling derivatives form micelles and vesicles in aqueous media, leveraging hydrophobic interactions between steroidal cores. These assemblies show promise for targeted delivery of hydrophobic therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume